molecular formula C11H13NO3 B1311771 Ethyl 4-oxo-4-(2-pyridyl)butyrate CAS No. 26749-23-5

Ethyl 4-oxo-4-(2-pyridyl)butyrate

Cat. No. B1311771
CAS RN: 26749-23-5
M. Wt: 207.23 g/mol
InChI Key: XCERJELJQXCHPA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as ethyl acetylpyridine, is a chemical compound widely used in scientific experiments1. It is a member of butanals, a member of pyridines and an aromatic ketone2.



Synthesis Analysis

The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate is not explicitly mentioned in the search results. However, a method for the synthesis of similar compounds, ethyl 4- (3-pyridyl)- and 4- (4-pyridyl)-2-oxobutenoates, has been reported. This method involves the condensation of 3-pyridinecarbaldehyde and 4-pyridinecarbaldehyde monohydrate respectively with ethyl pyruvate, esterification of the target acids, and hydrolysis of the corresponding ethyl ester ketals in the presence of FeCl36H2O3.



Molecular Structure Analysis

The molecular formula of Ethyl 4-oxo-4-(2-pyridyl)butyrate is C11H13NO31. The molecular weight is 207.23 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 4-oxo-4-(2-pyridyl)butyrate are not detailed in the search results. However, it’s worth noting that similar compounds, such as ethyl 2-oxo-4-phenylbutyrate, have been reported to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate45.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Isomeric Enaminones : The synthesis and structure of two isomeric enaminones were studied, highlighting the versatility of ethyl 4-oxo-4-(2-pyridyl)butyrate in creating different tautomeric forms in both the cyclic part (pyrone ring) and the side chain. This study contributes to our understanding of the structural diversity and tautomerism in chemical compounds (Brbot-Šaranović et al., 2001).

Organic Synthesis and Chemical Reactions

  • Regioselective Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate, a related compound, was used to synthesize pyridine derivatives, demonstrating the application of ethyl 4-oxo compounds in regioselective synthesis (Yang et al., 2013).
  • Novel Synthesis of 2H-pyran-2-one Compounds : A new synthesis method for 2H-pyran-2-one compounds was developed using a reaction with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, showcasing innovative approaches to synthesizing pyranone compounds (Gelmi & Pocar, 1992).
  • Synthesis of Compounds with Marine Fungi : The marine fungus Penicillium sp. was found to produce new compounds, one of which was butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, demonstrating the potential of marine organisms in producing novel compounds related to ethyl 4-oxo derivatives (Wu et al., 2010).

Biomedical Applications

  • Synthesis of DNA Fragments : Ethyl 2-(4-pyridyl)ethyl was used as a protecting group in the synthesis of deoxyribooligonucleotides, illustrating the application of ethyl 4-oxo derivatives in the field of genetics and molecular biology (Hamamoto et al., 1989).
  • Inhibitors of Blood Platelet Aggregation : Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate was found to have potent inhibitory activity against blood platelet aggregation, indicating its potential therapeutic applications (Nishi et al., 1983).

Chemical Synthesis and Analysis

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed annulation to synthesize tetrahydropyridines, showing the role of ethyl 4-oxo derivatives in complex organic syntheses (Zhu et al., 2003).
  • Synthesis of Fused Heterocyclic Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized, further highlighting the use of ethyl 4-oxo derivatives in creating complex molecular structures (Wang et al., 2012).

Safety And Hazards

Specific safety and hazard information for Ethyl 4-oxo-4-(2-pyridyl)butyrate is not provided in the search results.


Future Directions

The future directions of Ethyl 4-oxo-4-(2-pyridyl)butyrate are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

ethyl 4-oxo-4-pyridin-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCERJELJQXCHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435650
Record name ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(2-pyridyl)butyrate

CAS RN

26749-23-5
Record name ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of 2-pyridinecarboxylic acid (5.00 g) in tetrahydrofuran (200 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane(1:4, v/v)-eluted fraction. This was dissolved in tetrahydrofuran (100 ml), and sodium hydride (60% in oil, 1.06 g) was added at 0° C., and then the reaction mixture was stirred for 10 minutes. Further ethyl bromoacetate (2.00 ml) was added, stirred at 0° C. for 8 hours, 0.1N hydrochloric acid (300 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:5, v/v)-eluted fraction. This was dissolved in toluene (200 ml), and p-toluenesulfonic acid (2.00 g) was added, and then the reaction mixture was stirred at 80° C. for 20 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(2-pyridyl)butyrate (1.56 g, yield 19%) from an ethyl acetate-hexane (1:2, v/v)-eluted fraction as a colorless oil.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
7.25 g
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
17.5 mL
Type
reactant
Reaction Step Eight
Quantity
65 mL
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Nine
Quantity
1.06 g
Type
reactant
Reaction Step Ten
Quantity
2 mL
Type
reactant
Reaction Step Eleven
Quantity
300 mL
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Imoto, Y Sugiyama, H Kimura… - Chemical and …, 2003 - jstage.jst.go.jp
We previously reported that (Z)-2-{4-[(5-methyl-2-phenyl-1, 3-oxazol-4-yl) methoxy] benzyloxyimino}-2-(4-phenoxyphenyl) acetic acid (3) showed potent glucose and lipid lowering …
Number of citations: 32 www.jstage.jst.go.jp

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